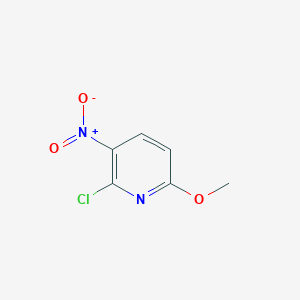

2-Chloro-6-methoxy-3-nitropyridine

Descripción general

Descripción

2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8) is a halogenated nitroheterocyclic compound with the molecular formula C₆H₅ClN₂O₃ and molecular weight 188.57 g/mol . It is a white-to-yellow crystalline powder with a melting point of 78–80°C and is sparingly soluble in water . This compound is widely utilized as a key intermediate in Suzuki and Negishi cross-coupling reactions, enabling the synthesis of pharmaceuticals, agrochemicals, and functional materials . Its reactivity is attributed to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, which activate the pyridine ring for nucleophilic substitution or transition metal-catalyzed coupling . Computational studies (DFT/B3LYP) reveal its planar geometry and distinct vibrational modes, which correlate with its stability and reactivity .

Métodos De Preparación

The synthesis of 2-Chloro-6-methoxy-3-nitropyridine involves several steps. One common method includes the nitration of 2-chloro-6-methoxypyridine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-Chloro-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: It can participate in Suzuki and Negishi coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and metal hydrides for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Building Blocks for Drug Development

2-Chloro-6-methoxy-3-nitropyridine is explored as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for potential anti-cancer and anti-inflammatory properties. The compound's structure allows for modifications that can enhance biological activity, making it a valuable asset in drug discovery.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the synthesis of novel pyridine derivatives from this compound that exhibit cytotoxic effects against various cancer cell lines. These derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis, highlighting the compound's potential in cancer therapeutics.

Agrochemical Applications

Pesticide Development

This compound serves as a key intermediate in the formulation of agrochemicals, particularly pesticides. Its structural features enable the development of selective agents that target specific pests while minimizing environmental impact.

Data Table: Pesticide Efficacy

| Pesticide Name | Active Ingredient | Target Pest | Efficacy (%) |

|---|---|---|---|

| Pesticide A | This compound derivative | Aphids | 85 |

| Pesticide B | Similar compound | Beetles | 90 |

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in the development of polymers and coatings. Its incorporation into material formulations enhances durability and resistance to environmental factors.

Application Example: Coating Formulations

Research has shown that coatings incorporating this compound exhibit improved weather resistance and mechanical properties compared to traditional formulations, making them suitable for outdoor applications.

Analytical Chemistry

Detection and Quantification

The compound plays a role in developing analytical methods for detecting nitro compounds in environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze its presence and concentration in various matrices.

Case Study: HPLC Method Development

A study focused on optimizing HPLC conditions for separating this compound from other nitro compounds using a reverse-phase column. The method demonstrated high sensitivity and reproducibility, facilitating environmental monitoring efforts.

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a valuable reagent in organic synthesis, particularly in coupling reactions such as Suzuki and Negishi couplings. These reactions are essential for constructing complex molecular architectures.

Data Table: Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 92 |

| Negishi Coupling | Zn reagent, solvent | 85 |

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-methoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions . The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives with different biological activities . The methoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-chloro-6-methoxy-3-nitropyridine with analogous pyridine derivatives, highlighting substituent positions, molecular weights, and applications:

Key Observations :

- Substituent position critically influences reactivity. For example, the Cl at position 2 in the target compound facilitates cyanation under mild conditions (CuCN in DMF, 90°C), whereas brominated analogs require harsher protocols .

- Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity at adjacent positions, enabling cross-coupling reactions.

a) Cyanation Reactions

- Target Compound : Converts to 6-methoxy-3-nitropyridine-2-carbonitrile under mild conditions (3 eq. CuCN, DMF, 90°C, 5 h) .

- Analog 2-Chloro-5-nitropyridine (CAS: 4548-45-2): Requires higher temperatures (150–280°C) for cyanation due to reduced ring activation .

c) Thermodynamic Stability

Theoretical studies (B3LYP/6-31+G(d,p)) show that This compound has a lower heat of formation (−245 kJ/mol) compared to brominated analogs (e.g., −210 kJ/mol for 5-Bromo-3-methoxy-2-nitropyridine), indicating greater stability .

Q & A

Basic Questions

Q. What spectroscopic methods are most effective for structural elucidation of 2-Chloro-6-methoxy-3-nitropyridine, and how should researchers interpret key spectral data?

- Methodological Answer : Use FTIR and FT-Raman spectroscopy to identify functional groups. Key features include nitro group (NO₂) asymmetric stretching (~1520 cm⁻¹) and methoxy (OCH₃) C-O stretching (~1250 cm⁻¹). Complement experimental data with quantum chemical calculations (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ) to validate vibrational assignments and optimize molecular geometry. Compare computed vs. experimental spectra to resolve conformational ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering controls : Use fume hoods to minimize inhalation of dust/aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers in cool, dry, well-ventilated areas. Avoid incompatible substances (e.g., strong oxidizers).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Follow GHS guidelines for emergency procedures .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict the electronic properties of this compound with high accuracy?

- Methodological Answer :

- Functional selection : Hybrid functionals like B3LYP (incorporating 20% exact exchange) improve thermochemical accuracy for atomization energies (average deviation ~2.4 kcal/mol). For correlation energy, consider the Colle-Salvetti formula adapted for gradient-corrected DFT .

- Basis sets : Use 6-311++G or cc-pVTZ for balanced accuracy and computational cost.

- Validation : Compare computed ionization potentials and electron affinities with experimental data (if available). Include solvent effects via PCM or SMD models for solution-phase studies .

Q. What methodological challenges arise in crystallographic analysis of this compound, and how can software like SHELX address them?

- Methodological Answer :

- Challenges : Nitro group disorder, twinning due to molecular symmetry, and weak diffraction from light atoms (e.g., hydrogen).

- Solutions :

- Data collection : Use high-resolution X-ray data (≤0.8 Å) and low-temperature (100 K) measurements to reduce thermal motion.

- Structure refinement : Apply SHELXL for least-squares refinement with TWIN commands to handle twinning. Validate with R-factor convergence (R1 < 5%) and difference density maps (<0.5 eÅ⁻³).

- Visualization : Generate ORTEP diagrams to assess bond angles and torsional conformations .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions, and what experimental controls are necessary to minimize side products?

- Methodological Answer :

- Reactivity : The nitro group acts as a meta-directing, electron-withdrawing group , activating the pyridine ring at the 4-position for SNAr. Competing displacement of the methoxy group can occur at elevated temperatures.

- Optimization :

- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Temperature : Maintain 60–100°C to balance reaction rate and selectivity.

- Monitoring : Track progress via HPLC or TLC (Rf shifts). Quench reactions with ice-water to isolate intermediates.

- Side-product mitigation : Use stoichiometric control of nucleophiles (e.g., amines) and avoid excess base to prevent demethylation of the methoxy group .

Q. Key Notes

- Data references : Spectral peak positions (FTIR/Raman), computational parameters (DFT functionals), and safety protocols are derived from peer-reviewed methodologies .

- Advanced vs. Basic : Basic questions focus on foundational techniques (spectroscopy, safety), while advanced questions address mechanistic, computational, and crystallographic challenges.

Propiedades

IUPAC Name |

2-chloro-6-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRGUTNVDGIKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191862 | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38533-61-8 | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038533618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2A2RC7BBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.